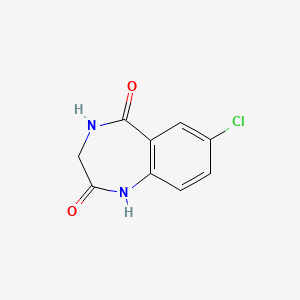







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=O)[CH2:9][NH:8][C:7](=O)[C:6]=2[CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][CH2:10][CH2:9][NH:8][CH2:7][C:6]=2[CH:14]=1 |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
15.05 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(C(NCC(N2)=O)=O)C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
214.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
63 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
WAIT
|
|
Details
|
After 19 hours
|
|
Duration
|
19 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water, 15% NaOH
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
THF was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the contents of the reaction flask were transferred to a separatory funnel with ethyl acetate and water
|
|
Type
|
EXTRACTION
|
|
Details
|
The contents in the separatory funnel were then extracted with ethyl acetate (3×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (2×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |